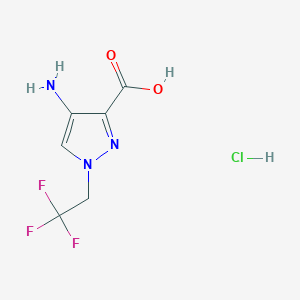

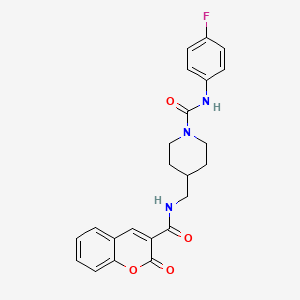

![molecular formula C20H22N2O5S B2599271 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 955234-98-7](/img/structure/B2599271.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is a compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling and a simple condensation method .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using various in silico tools . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Activity

Compounds bearing the benzenesulfonamide moiety have been widely investigated for their antimicrobial and anticancer activities. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showcased significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting high potency (MIC = 3.13 µg/mL) and promising structure-activity relationships indicating potential therapeutic applications for infectious and related diseases (Ghorab et al., 2017).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the compound's potential in drug development for various health conditions, showcasing the versatility of sulfonamide derivatives in therapeutic research (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy presents a novel approach to cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

DNA Interaction and Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes reveals their interaction with DNA and subsequent cleavage, showcasing their potential as anticancer agents. These complexes demonstrate significant genotoxicity and anticancer activity, highlighting the role of sulfonamide derivatives in developing new therapeutic strategies against cancer (González-Álvarez et al., 2013).

GPR119 Agonists for Metabolic Disorders

The discovery of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as GPR119 agonists offers insights into the development of new treatments for metabolic disorders. These agonists can stimulate insulin secretion and regulate glucose levels, providing a new avenue for diabetes management (Yu et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

Similar compounds have been reported to obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been reported to involve a pd-catalyzed c-n cross-coupling , which could potentially be influenced by environmental factors such as temperature and pressure.

Safety and Hazards

While specific safety and hazard information for “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is not available, it’s important to note that related compounds have been evaluated for their antitumor activities . As with all chemicals, appropriate safety precautions should be taken when handling and disposing of them.

Direcciones Futuras

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the employment of related compounds may be effective for enhancing root growth and crop production .

Análisis Bioquímico

Biochemical Properties

Related compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to interact with various enzymes and proteins . For instance, some of these compounds have shown anticancer activity against various cancer cell lines, suggesting potential interactions with key enzymes and proteins involved in cell proliferation and apoptosis .

Cellular Effects

Related compounds have been reported to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to modulate microtubule assembly, suggesting potential binding interactions with tubulin, a key protein in the cytoskeleton . This could lead to changes in gene expression and enzyme activation or inhibition.

Propiedades

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-13-3-5-17(7-14(13)2)28(24,25)21-10-15-8-20(23)22(11-15)16-4-6-18-19(9-16)27-12-26-18/h3-7,9,15,21H,8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQLVSJOPJIQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

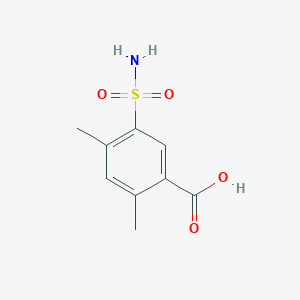

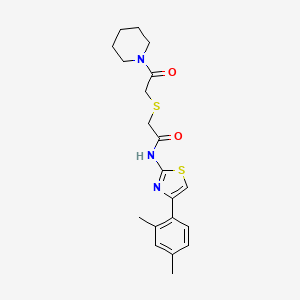

![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)

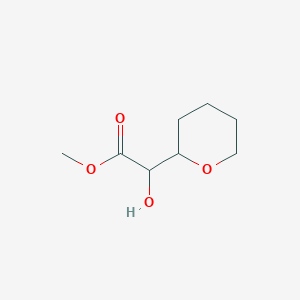

![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)

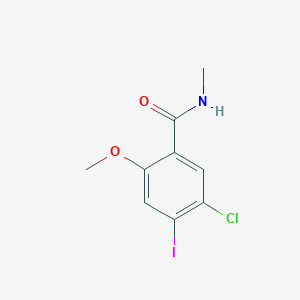

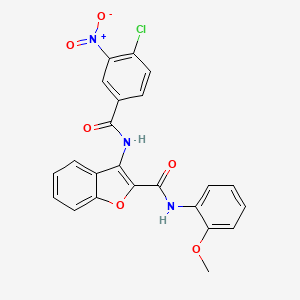

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)